isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Isopropyl 6-(4-methoxycarbonylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Isopropyl 8-methyl-6-(4-methylsulfanylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
What sets isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Biological Activity
Isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS Number: 609795-27-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H22N2O5S with a molar mass of approximately 402.47 g/mol. The structure features a pyrimidothiazine core, which is known for its diverse biological activities.
1. Antiinflammatory Activity
Research indicates that derivatives of pyrimidothiazines exhibit significant anti-inflammatory properties. In particular, compounds similar to isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study highlighted that certain thiazine derivatives demonstrated selective COX-II inhibition, leading to reduced inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: COX Inhibition Potency Comparisons
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
Isopropyl Thiazine Derivative | (TBD) | (TBD) |
Celecoxib | 0.78 | 9.51 |
New Thiazine Analog | 0.52 | 10.73 |
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar thiazine derivatives have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and ketoconazole .
Table 2: Antimicrobial Activity Overview
Bacterial Strain | MIC (μg/mL) | Comparison Drug |
---|---|---|
Staphylococcus aureus | TBD | Ciprofloxacin |
Escherichia coli | TBD | Ketoconazole |
The biological activity of isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely inhibits COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid into prostaglandins.
- Antioxidant Properties : Some studies suggest that thiazine compounds possess antioxidant capabilities that can mitigate oxidative stress in cells .
Case Studies
A recent study explored the synthesis and biological evaluation of various pyrimidothiazine derivatives, including isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo. The findings indicated promising anti-inflammatory and antimicrobial activities, warranting further investigation into their therapeutic potential in treating inflammatory diseases and infections .
Properties
CAS No. |
609795-27-9 |
---|---|
Molecular Formula |
C20H22N2O5S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
propan-2-yl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H22N2O5S/c1-11(2)26-19(25)17-12(3)21-20-22(16(24)9-10-28-20)18(17)14-5-7-15(8-6-14)27-13(4)23/h5-8,11,18H,9-10H2,1-4H3 |
InChI Key |
OXUQZELOATZUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC(=O)C)C(=O)OC(C)C |
Origin of Product |
United States |
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